(E)-5-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)-2-thiophenecarboxylic acid
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Overview
Description
Preparation Methods
The synthesis of Indralin involves several steps, including the use of various chemical reagents and conditions. The exact synthetic routes and industrial production methods are not widely published, but it is known that the compound has been developed and optimized by institutions such as the Institute of Aviation and Space Medicine and the Institute of Biophysics .
Chemical Reactions Analysis
Indralin undergoes several types of chemical reactions, including:
Oxidation: Indralin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, which may involve the use of reducing agents.
Substitution: Indralin can participate in substitution reactions, where certain functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the exact conditions and reagents used .
Scientific Research Applications
Indralin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying radioprotective mechanisms and the effects of ionizing radiation.
Biology: Indralin is used to investigate the effects of radiation on biological systems and to develop strategies for radiation protection.
Medicine: The compound is used in clinical settings to protect patients undergoing radiation therapy and to mitigate the effects of accidental radiation exposure.
Industry: Indralin is used in various industrial applications where radiation protection is required
Mechanism of Action
The mechanism of action of Indralin involves its role as an alpha1-adrenomimetic agent. It induces acute hypoxic effects in radiosensitive tissues by causing vasoconstriction of pre-capillaries and increasing oxygen consumption by cells. This leads to tissue hypoxia, which helps protect against radiation damage. The radiomitigative effect of Indralin occurs mainly through 5-H2 serotonin receptors .
Comparison with Similar Compounds
Indralin is compared with other radioprotective agents such as amifostine (WR-2721), cystamine, and mexamine. While these compounds also offer radioprotective properties, Indralin is unique in its mechanism of action and its effectiveness in large animals. It has been shown to have superior radioprotective properties compared to these other agents .
Similar compounds include:
Amifostine (WR-2721): A well-known radioprotector used in clinical settings.
Cystamine: Previously used radioprotective agent with applications in neurodegenerative diseases.
Mexamine: Studied as a hematopoietic stimulator in chemotherapy practice.
Properties
CAS No. |
156691-86-0 |
---|---|
Molecular Formula |
C23H28O2S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
5-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C23H28O2S/c1-14(11-16-7-8-20(26-16)21(24)25)17-13-19-18(12-15(17)2)22(3,4)9-10-23(19,5)6/h7-8,11-13H,9-10H2,1-6H3,(H,24,25)/b14-11+ |
InChI Key |
QPAMXNZWXFZISY-SDNWHVSQSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1/C(=C/C3=CC=C(S3)C(=O)O)/C)C(CCC2(C)C)(C)C |
SMILES |
CC1=CC2=C(C=C1C(=CC3=CC=C(S3)C(=O)O)C)C(CCC2(C)C)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1C(=CC3=CC=C(S3)C(=O)O)C)C(CCC2(C)C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8--pentamethyl-2-naphthyl)propen-1-yl)-2-thiocarboxylic acid AGN 191659 AGN-191659 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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